molecular formula C15H13N5O3 B2585175 8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879463-89-5

8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2585175
CAS No.: 879463-89-5
M. Wt: 311.301
InChI Key: ZDUKVBLNIJFGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic purine derivative featuring a 2-hydroxyphenyl substituent at the N-8 position and methyl groups at N-1 and N-6. The hydroxyl group on the phenyl ring may influence hydrogen bonding interactions with target receptors, metabolic stability, and lipophilicity compared to halogenated or alkylated analogs.

Properties

IUPAC Name

6-(2-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-8-7-19-11-12(18(2)15(23)17-13(11)22)16-14(19)20(8)9-5-3-4-6-10(9)21/h3-7,21H,1-2H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUKVBLNIJFGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazopurine core, followed by the introduction of the hydroxyphenyl group. The key steps include:

    Formation of the Imidazopurine Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the hydroxyphenyl group is introduced using reagents such as phenol derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the imidazopurine core or the hydroxyphenyl group, leading to different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group typically yields quinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Receptor Affinity

Key structural differences among analogs lie in the substituents at the N-8 position and the presence of piperazinylalkyl chains. Below is a comparative analysis:

Compound Name / ID Substituents at N-8 Position 5-HT1A Receptor Affinity (Ki, nM) Functional Activity Key Pharmacological Findings
Target Compound 2-Hydroxyphenyl Not reported Hypothetical partial agonist Potential for improved solubility; hydroxyl group may enhance H-bonding with 5-HT1A receptors.
AZ-853 4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl 0.6 Partial agonist Stronger antidepressant effect due to superior brain penetration; induces weight gain.
AZ-861 4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl 0.2 Full agonist Higher 5-HT1A agonism but weaker brain penetration; no weight gain.
Compound 3i 5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl 1.8 (5-HT1A) Mixed 5-HT1A/5-HT7 ligand Antidepressant and anxiolytic effects at 2.5 mg/kg; moderate metabolic stability.
Compound 6h 3-(N4-Phenylpiperazin-1-yl)propyl 5.6 Selective 5-HT1A ligand Reduces immobility in FST; comparable to imipramine.
Compound 4b 2-Pyrimidinyl-piperazinyl-butyl 12.3 (5-HT1A antagonist) 5-HT1A antagonist Dual antidepressant/anxiolytic activity at 1.25 mg/kg; high metabolic stability.

Notes:

  • The target compound’s 2-hydroxyphenyl group distinguishes it from fluorinated or alkylated analogs. Hydroxyl groups typically enhance solubility but may reduce metabolic stability compared to halogenated groups .
  • AZ-853 and AZ-861 demonstrate how subtle structural changes (fluorine vs. trifluoromethyl) alter functional activity and side-effect profiles .

Research Findings and Implications

Serotonin Receptor Modulation

  • Fluorinated derivatives (e.g., AZ-853, 3i) exhibit nanomolar affinity for 5-HT1A receptors, with selectivity over 5-HT2A and D2 receptors .
  • Antagonist activity (e.g., 4b) suggests structural flexibility in modulating 5-HT1A signaling pathways, offering alternatives to partial/full agonists .

Therapeutic Potential

  • Antidepressant Efficacy : Compounds reducing immobility in the Forced Swim Test (FST) by 40–60% (e.g., 6h, AZ-853) rival imipramine .
  • Anxiolytic Effects : Compound 3i at 2.5 mg/kg outperforms diazepam in the four-plate test .

Biological Activity

8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural features, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N5O3C_{15}H_{13}N_{5}O_{3}, with a molecular weight of approximately 311.301 g/mol. The compound features a unique imidazo[2,1-f]purine core structure which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H13N5O3C_{15}H_{13}N_{5}O_{3}
Molecular Weight311.301 g/mol
CAS Number919009-17-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. Key techniques include refluxing in appropriate solvents and the use of catalysts to enhance reaction efficiency.

Antidepressant and Anxiolytic Potential

Research indicates that derivatives of imidazo[2,1-f]purines exhibit significant antidepressant-like effects in animal models. For instance, certain derivatives have been shown to demonstrate higher efficacy than traditional anxiolytics like diazepam in forced swim tests (FST) in mice .

Study on Derivatives

In a study evaluating various derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione, compounds were synthesized and assessed for their affinity to serotonin receptors and PDE inhibition. Notably, one derivative exhibited promising antidepressant properties with a favorable safety profile in preliminary in vivo studies .

Pharmacological Evaluation

A pharmacological evaluation revealed that selected compounds from the imidazo[2,1-f]purine series exhibited significant antianxiety effects. The study employed micellar electrokinetic chromatography (MEKC) to assess lipophilicity and metabolic stability, indicating potential for further development as therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.